molecular formula C5H10N4 B13076569 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine

Cat. No.: B13076569
M. Wt: 126.16 g/mol
InChI Key: IIMUPZAEZQFHSY-UHFFFAOYSA-N
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Description

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is a heterocyclic amine featuring a 1,2,4-triazole ring substituted with a methyl group at the 3-position and an ethylamine side chain at the 4-position. Its molecular formula is C₅H₁₀N₄, though it is commonly encountered as a dihydrochloride salt (C₅H₁₂Cl₂N₄; MW: 199.08; CAS: 1334147-24-8) . The compound’s structure combines a rigid triazole core with a flexible amine-terminated side chain, making it a versatile building block in medicinal chemistry and drug discovery. Its synthesis typically involves alkylation or nucleophilic substitution reactions targeting the triazole ring .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

2-(3-methyl-1,2,4-triazol-4-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-5-8-7-4-9(5)3-2-6/h4H,2-3,6H2,1H3

InChI Key

IIMUPZAEZQFHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of hydrazine with acetic acid to form acetylhydrazine. This intermediate then reacts with formamide to yield 3-methyl-1,2,4-triazole. The final step involves the alkylation of 3-methyl-1,2,4-triazole with ethylamine under basic conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group or the ethylamine group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Methyl vs. Ethyl Substituents
  • 2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride (CAS: 1333575-88-4) replaces the methyl group with an ethyl group. Its molecular weight (C₆H₁₄Cl₂N₄; MW: 213.11) is higher than the methyl analog .
  • 3-(3-Methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride (CAS: N/A) extends the side chain by one methylene unit, enhancing conformational flexibility and solubility (C₆H₁₂ClN₅; MW: 197.65) .
Aromatic vs. Aliphatic Substituents
  • The aromatic substituent may enhance interactions with hydrophobic protein pockets (C₁₀H₁₃ClN₄; MW: 240.69) .

Positional Isomerism and Heterocycle Modifications

  • 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine hydrochloride (CAS: 1033521-69-5) shifts the triazole substitution to the 1-position, altering hydrogen-bonding capacity and electronic distribution. This positional isomerism impacts solubility and target selectivity .
  • 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (CAS: 501-75-7) replaces the triazole with an imidazole ring. Imidazole’s higher basicity (pKa ~7) compared to triazole (pKa ~2.5) affects protonation states under physiological conditions, influencing bioavailability and receptor interactions .

Cycloalkyl and Complex Substituents

  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS: 1247669-77-7) incorporates a cyclohexyl group, introducing steric hindrance and conformational rigidity. Such modifications are often employed to optimize pharmacokinetic properties like metabolic stability .
  • 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS: 1341305-06-3) adds a cyclopropyl group, which can restrict rotational freedom and improve membrane permeability (C₈H₁₄N₄; MW: 166.22) .

Biological Activity

2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine, also known as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties including antifungal, antibacterial, and anticancer activities.

  • Molecular Formula : C5_5H10_{10}N4_4
  • Molecular Weight : 126.16 g/mol
  • CAS Number : 1334203-54-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives against various pathogens. For instance, compounds featuring the triazole moiety have shown promising activity against the ESKAPE pathogens, a group of bacteria known for their antibiotic resistance.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Enterococcus faecium2 µg/mL
Klebsiella pneumoniae< 1 µg/mL
Acinetobacter baumannii< 1 µg/mL
Staphylococcus aureusComparable to ciprofloxacin

The compound's activity against these pathogens suggests that it may serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The specific compound has not been extensively studied for antifungal effects in the available literature; however, related triazoles have demonstrated efficacy against various fungal strains.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the triazole ring may interfere with the synthesis of nucleic acids or inhibit enzyme activity critical for pathogen survival.

Case Studies

A recent study focused on synthesizing and characterizing various triazole derivatives, including this compound. The results indicated that modifications to the triazole structure significantly influenced biological activity. For example:

Study Overview

  • Objective : To evaluate the antibacterial efficacy of synthesized triazole derivatives.
  • Methodology : Compounds were screened against a panel of resistant bacterial strains using standard MIC assays.

Findings

The study found that certain derivatives exhibited enhanced activity compared to existing antibiotics. The incorporation of electron-donating groups was linked to increased potency against Gram-positive bacteria.

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